molecular formula C13H21N3O B7495400 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide

Cat. No. B7495400
M. Wt: 235.33 g/mol
InChI Key: BHOISNYXIFTLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide acts as a selective antagonist of the adenosine A1 receptor. Adenosine is a neurotransmitter that plays a role in regulating various physiological processes, including blood flow, heart rate, and inflammation. By blocking the adenosine A1 receptor, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide can modulate these processes and potentially provide therapeutic benefit.
Biochemical and Physiological Effects:
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of sepsis and arthritis. It has also been shown to reduce arrhythmias and ischemia in animal models of heart disease. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide in lab experiments is its well-established synthesis method. Additionally, it has been extensively studied and its effects are well-documented. However, one limitation is its selectivity for the adenosine A1 receptor, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, the development of more selective adenosine A1 receptor antagonists may provide additional therapeutic options.

Synthesis Methods

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide can be synthesized through a multi-step process that involves the reaction of 1,5-dimethylpyrazole with ethyl bromoacetate, followed by a series of reactions to form the final product. The synthesis of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide has been well-established and has been used in numerous studies.

Scientific Research Applications

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-arrhythmic, and anti-ischemic effects. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-9(12-8-14-16(3)10(12)2)15-13(17)11-6-4-5-7-11/h8-9,11H,4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOISNYXIFTLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C)NC(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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